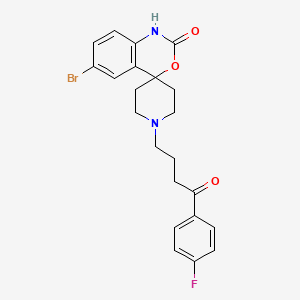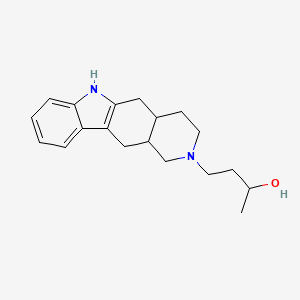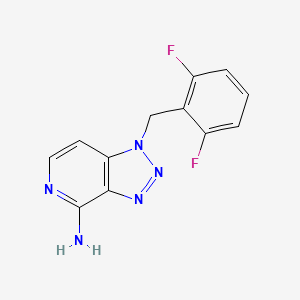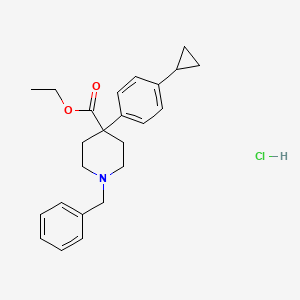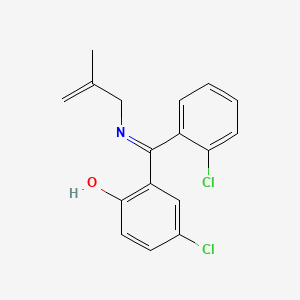
Tetradodecyl oxybis(1-methylethylene) bis(phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradodecyl oxybis(1-methylethylene) bis(phosphate) is an organic phosphate ester with the chemical formula C32H68O6P2. It is a colorless or pale yellow liquid that is soluble in organic solvents but nearly insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetradodecyl oxybis(1-methylethylene) bis(phosphate) typically involves the reaction of dodecyl alcohol with phosphorus oxychloride in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods
Industrial production of tetradodecyl oxybis(1-methylethylene) bis(phosphate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradodecyl oxybis(1-methylethylene) bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphite esters.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various phosphate and phosphite esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tetradodecyl oxybis(1-methylethylene) bis(phosphate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for polymers.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biomolecules.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used as an additive in lubricants and as a flame retardant in various materials.
Mécanisme D'action
The mechanism of action of tetradodecyl oxybis(1-methylethylene) bis(phosphate) involves its interaction with molecular targets through its phosphate groups. These interactions can lead to the stabilization of biomolecules, the formation of stable complexes with drugs, and the enhancement of material properties in industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tetradodecyl oxybis(1-methylethylene) bis(phosphate) include other organic phosphate esters such as:
- Tris(2-chloroethyl) phosphate
- Triphenyl phosphate
- Triethyl phosphate
Uniqueness
Tetradodecyl oxybis(1-methylethylene) bis(phosphate) is unique due to its specific molecular structure, which imparts distinct properties such as high solubility in organic solvents and low solubility in water. This makes it particularly useful in applications where these properties are advantageous .
Propriétés
Numéro CAS |
94087-08-8 |
|---|---|
Formule moléculaire |
C54H112O7P2 |
Poids moléculaire |
935.4 g/mol |
Nom IUPAC |
1-(2-didodecoxyphosphanyloxypropoxy)propan-2-yl didodecyl phosphite |
InChI |
InChI=1S/C54H112O7P2/c1-7-11-15-19-23-27-31-35-39-43-47-56-62(57-48-44-40-36-32-28-24-20-16-12-8-2)60-53(5)51-55-52-54(6)61-63(58-49-45-41-37-33-29-25-21-17-13-9-3)59-50-46-42-38-34-30-26-22-18-14-10-4/h53-54H,7-52H2,1-6H3 |
Clé InChI |
CKARFCCWMBXVRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC(C)COCC(C)OP(OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


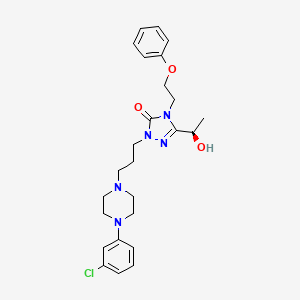
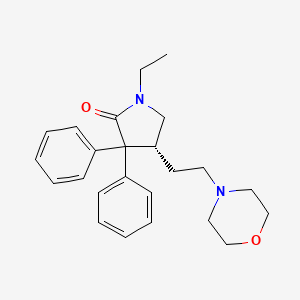
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)



